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Introduction
Linzagolix is an orally administered, non-peptide, small molecule gonadotropin-releasing

hormone (GnRH) receptor antagonist. By competitively blocking GnRH receptors in the

pituitary gland, linzagolix inhibits the release of luteinizing hormone (LH) and follicle-

stimulating hormone (FSH). This mechanism of action leads to a dose-dependent reduction in

the production of ovarian hormones, primarily estrogen, making it an effective therapeutic agent

for estrogen-dependent conditions such as uterine fibroids and endometriosis. This technical

guide provides a comprehensive overview of the pharmacokinetics and bioavailability of

various oral formulations of linzagolix, based on data from key clinical trials.

Pharmacokinetic Profile of Linzagolix
Linzagolix exhibits a predictable pharmacokinetic (PK) profile characterized by rapid

absorption, low volume of distribution, and a half-life that supports once-daily dosing. Its

pharmacokinetics have been evaluated in healthy volunteers and in patients with endometriosis

and uterine fibroids in several clinical studies, including the Phase 3 PRIMROSE and

EDELWEISS trials.

Data Presentation: Pharmacokinetic Parameters of Oral
Linzagolix
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The following tables summarize the key pharmacokinetic parameters of linzagolix observed in

clinical studies.
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Parameter Value Reference

Absorption

Time to Peak Plasma

Concentration (Tmax)
~2 hours [1]

Bioavailability (oral) High (~80%) [1]

Effect of Food Not clinically significant [1][2]

Distribution

Volume of Distribution (Vd) Low (~11 L)

Plasma Protein Binding >99% (primarily to albumin)

Metabolism

Primary Metabolic Pathway
Hepatic, via Cytochrome P450

enzymes

Key Metabolizing Enzymes CYP2C8 and CYP2C9 [3]

Metabolites

Up to seven identified, with

plasma metabolites

representing <10% of total

exposure. The two primary

demethylated metabolites are

KP017 (formed by CYP2C9)

and KP046 (formed by

CYP2C8, CYP2C9, and

CYP3A4).

Excretion

Primary Route of Elimination Urine

Secondary Route of

Elimination

Feces (approximately one-

third)

Elimination

Half-life (t1/2) ~15 hours
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Apparent Clearance (CL/F) 0.422 L/h

Accumulation
No relevant accumulation at

steady state

Dose Population
Cmax
(ng/mL)

AUC
(ng·h/mL)

Trough
Levels
(ng/mL)

Reference

100 mg/day

Healthy

Premenopau

sal Women

Not Reported Not Reported 3250–4750

200 mg/day

Healthy

Premenopau

sal Women

Not Reported Not Reported 6700–11,700

25-200 mg

daily

Patients with

Endometriosi

s

Not Reported
AUC50: 1.68

× 10^5
Not Reported

Experimental Protocols
The pharmacokinetic data for linzagolix have been primarily derived from a series of Phase 1,

2, and 3 clinical trials. Below are generalized methodologies representative of these studies.

Phase 3 Clinical Trial Program (PRIMROSE and
EDELWEISS)
The PRIMROSE 1 and 2 trials investigated the efficacy and safety of linzagolix for the

treatment of heavy menstrual bleeding associated with uterine fibroids. The EDELWEISS 3 trial

evaluated linzagolix for the management of moderate-to-severe endometriosis-associated

pain.

Study Design: The PRIMROSE and EDELWEISS 3 trials were randomized, double-blind,

placebo-controlled, multicenter studies. Participants in the PRIMROSE trials were

randomized to receive linzagolix 100 mg or 200 mg, with or without add-back therapy (ABT;
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1 mg estradiol and 0.5 mg norethisterone acetate), or placebo, for 52 weeks. In the

EDELWEISS 3 trial, patients were randomized to receive linzagolix 75 mg, linzagolix 200

mg with ABT, or placebo for up to 6 months.

Subject Population: The PRIMROSE trials enrolled premenopausal women with uterine

fibroids and heavy menstrual bleeding. The EDELWEISS 3 trial enrolled women with

moderate-to-severe pain associated with endometriosis.

Pharmacokinetic Sampling: Sparse pharmacokinetic blood samples were collected at

various time points during the studies to characterize the drug's concentration-time profile.

Analytical Method: While specific details for linzagolix are not publicly disclosed, the

quantification of linzagolix and its metabolites in plasma was likely performed using a

validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) method. This is the standard for bioanalytical quantification of small molecule drugs

in complex biological matrices. A typical method would involve protein precipitation from the

plasma sample, followed by chromatographic separation on a C18 column and detection by

a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Visualizations
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Caption: Mechanism of action of Linzagolix on the HPA axis.

Experimental Workflow for a Linzagolix Clinical Trial
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Caption: Generalized workflow of a Linzagolix clinical trial.

ADME Profile of Linzagolix
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Caption: ADME (Absorption, Distribution, Metabolism, and Excretion) of Linzagolix.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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